

NC1153: A Preclinical Safety and Toxicity Profile

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Compound of Interest

Compound Name: **NC1153**

Cat. No.: **B1677924**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following information is based on publicly available preclinical data, primarily from a significant study published in The Journal of Immunology in 2005. To the best of our knowledge, no comprehensive clinical trial safety and toxicity data for **NC1153** has been publicly released. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as clinical advice.

Executive Summary

NC1153 is a Mannich base compound identified as a selective and irreversible inhibitor of Janus kinase 3 (JAK3). Preclinical studies in rodent models have demonstrated its potential as an immunosuppressive agent, particularly in the context of solid organ transplantation. A key characteristic highlighted in the available research is its favorable safety profile compared to conventional immunosuppressants like cyclosporin A (CsA). In vivo studies indicate that **NC1153** is not associated with nephrotoxicity, myelotoxicity, or lipotoxicity. Furthermore, it does not appear to be metabolized by the cytochrome P450 3A4 enzyme system, suggesting a lower potential for drug-drug interactions. This technical guide provides a comprehensive overview of the preclinical safety and toxicity data for **NC1153**, details the experimental methodologies used in these assessments, and visualizes the compound's mechanism of action and experimental workflows.

Preclinical Safety and Toxicity Data

The primary source of in vivo safety and toxicity data for **NC1153** comes from a study evaluating its efficacy in a rat kidney allograft model. The findings from this study are

summarized below.

Renal Safety Profile

A significant concern with many immunosuppressive agents is nephrotoxicity. **NC1153** was evaluated for its impact on renal function, both alone and in combination with cyclosporin A (CsA), a known nephrotoxic agent.

Table 1: Renal Function Parameters in Rats Treated with **NC1153**, Cyclosporin A (CsA), and Sirolimus (SRL)

Treatment Group	Serum Creatinine (mg/dl)	Creatinine Clearance (ml/min)
Vehicle	0.4 ± 0.05	2.5 ± 0.3
NC1153 (160 mg/kg)	0.4 ± 0.04	2.6 ± 0.2
NC1153 (240 mg/kg)	0.4 ± 0.06	2.4 ± 0.3
CsA (10 mg/kg)	1.2 ± 0.2	0.8 ± 0.1
SRL (1.6 mg/kg)	0.5 ± 0.07	2.3 ± 0.2
CsA + SRL	1.8 ± 0.3	0.5 ± 0.1
CsA + NC1153 (160 mg/kg)	1.1 ± 0.2	0.9 ± 0.1

*Data are presented as mean ± SEM. *p < 0.05 compared with vehicle-treated controls. Data extracted from Stepkowski, S. M., et al. (2005). The Mannich Base **NC1153** Promotes Long-Term Allograft Survival and Spares the Recipient from Multiple Toxicities. *The Journal of Immunology*, 175(7), 4236–4246.[1]

The data indicates that **NC1153**, at doses of 160 and 240 mg/kg, did not adversely affect serum creatinine levels or creatinine clearance.[1] Importantly, **NC1153** did not exacerbate the nephrotoxicity induced by CsA.[1]

Myelotoxicity and Lipotoxicity Profile

Myelosuppression and dyslipidemia are other common side effects of immunosuppressive drugs. The study assessed the impact of **NC1153** on these parameters.

Table 2: Hematological and Lipid Parameters in Rats Treated with **NC1153**, CsA, and SRL

Treatment Group	White Blood Cells ($\times 10^3/\mu\text{l}$)	Hemoglobin (g/dl)	Platelets ($\times 10^3/\mu\text{l}$)	Cholesterol (mg/dl)	Triglyceride s (mg/dl)
Vehicle	8.5 \pm 1.1	14.2 \pm 0.8	750 \pm 50	80 \pm 10	100 \pm 15
NC1153 (160 mg/kg)	8.2 \pm 1.0	14.5 \pm 0.7	780 \pm 60	85 \pm 12	110 \pm 18
NC1153 (240 mg/kg)	8.0 \pm 0.9	14.0 \pm 0.9	730 \pm 55	90 \pm 11	105 \pm 16
CsA (10 mg/kg)	8.8 \pm 1.2	14.8 \pm 0.6	760 \pm 45	150 \pm 20	250 \pm 30
SRL (1.6 mg/kg)	5.5 \pm 0.8	12.5 \pm 1.0	550 \pm 40	180 \pm 25	300 \pm 35
CsA + SRL	4.0 \pm 0.6	11.0 \pm 1.2	450 \pm 35	220 \pm 30	400 \pm 40
CsA + NC1153 (160 mg/kg)	8.4 \pm 1.1	14.3 \pm 0.8	740 \pm 50	155 \pm 22	260 \pm 32

*Data are presented as mean \pm SEM. *p < 0.05 compared with vehicle-treated controls. Data extracted from Stepkowski, S. M., et al. (2005). The Mannich Base **NC1153** Promotes Long-Term Allograft Survival and Spares the Recipient from Multiple Toxicities. *The Journal of Immunology*, 175(7), 4236–4246.[1]

NC1153 did not demonstrate any myelosuppressive effects, as evidenced by stable white blood cell, hemoglobin, and platelet counts.[1] Furthermore, it did not induce the hypercholesterolemia or hypertriglyceridemia observed with CsA and SRL treatment.[1]

Metabolism

In vitro studies using human liver microsomes showed that **NC1153** is not metabolized by cytochrome P450 3A4 (CYP3A4).^[1] This is a significant finding as CYP3A4 is responsible for the metabolism of many drugs, and its inhibition or induction can lead to significant drug-drug interactions.

Experimental Protocols

The following methodologies are based on the 2005 study by Stepkowski et al. in The Journal of Immunology.

In Vivo Toxicity Studies in Rats

- Animal Model: Male Lewis rats were used for these studies.
- Diet: To assess nephrotoxicity, rats were fed a low-salt diet (0.05% sodium) for 7 days prior to and during the 28-day treatment period to increase their susceptibility to drug-induced kidney injury.
- Treatment Groups and Dosing:
 - Vehicle (control group).
 - **NC1153** administered orally at 160 or 240 mg/kg daily.
 - Cyclosporin A (CsA) administered orally at 10 mg/kg daily.
 - Sirolimus (SRL) administered orally at 1.6 mg/kg daily.
 - Combination therapies of CsA with SRL or CsA with **NC1153** at the same respective doses.
- Duration: The treatment period was 28 days.
- Sample Collection: On day 28, 24-hour urine samples were collected. Following this, blood samples were drawn for analysis of serum creatinine, blood urea nitrogen (BUN), cholesterol, and triglycerides.

- Analytical Methods: Standard laboratory techniques were used to measure the biochemical parameters. Creatinine clearance was calculated using the standard formula: (urine creatinine \times 24-hour urine volume) / (serum creatinine \times 1440 min).

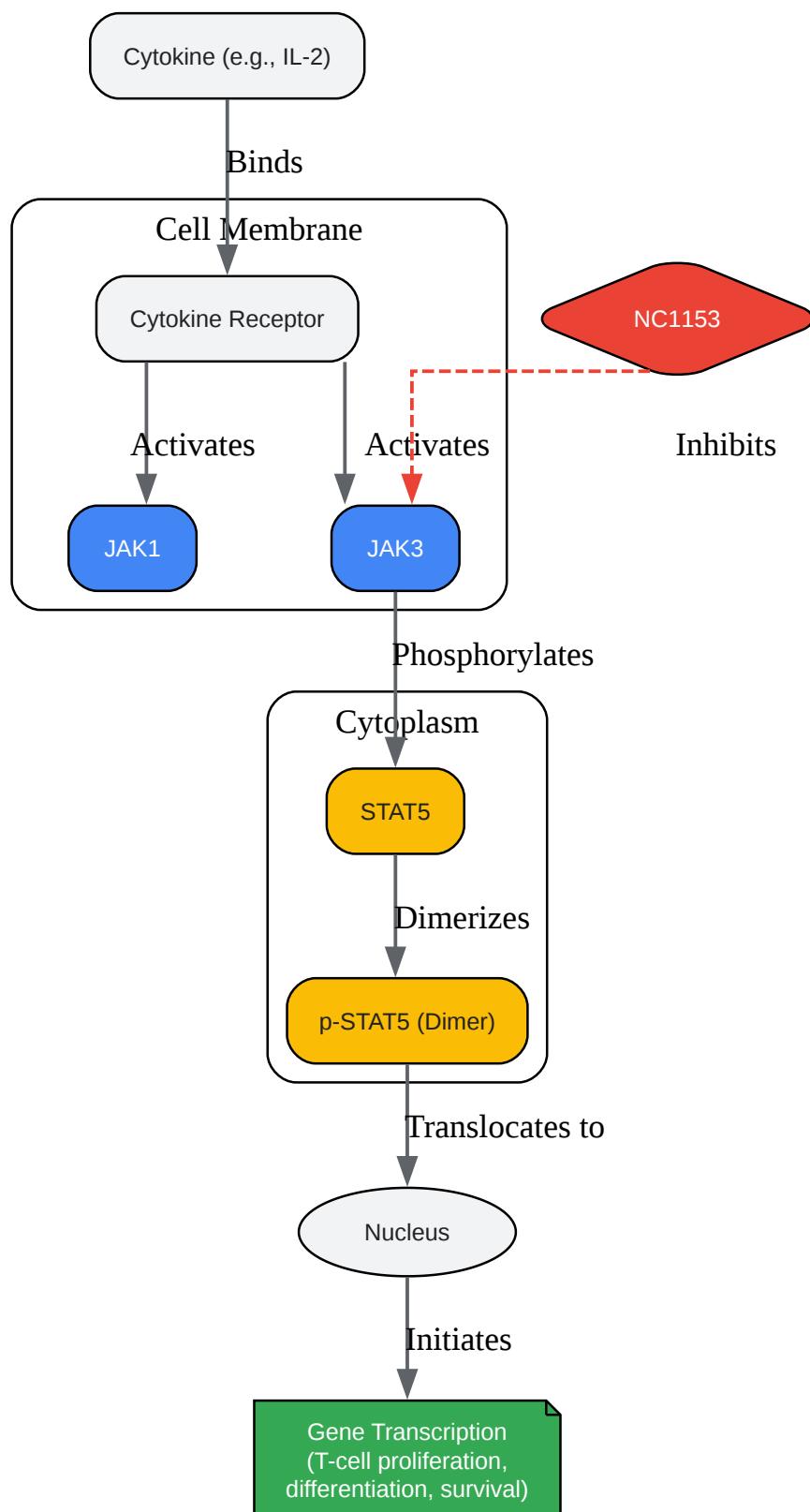
Cytochrome P450 3A4 Metabolism Assay

- System: Human liver microsomes were used to assess the in vitro metabolism of **NC1153**.
- Procedure: **NC1153** was incubated with human liver microsomes in the presence of a CYP3A4 substrate.
- Analysis: The rate of metabolism of the CYP3A4 substrate was measured to determine if **NC1153** inhibited or was metabolized by the enzyme. The results were compared to the metabolism of CsA, a known CYP3A4 substrate.

Visualizations

Signaling Pathway of **NC1153**

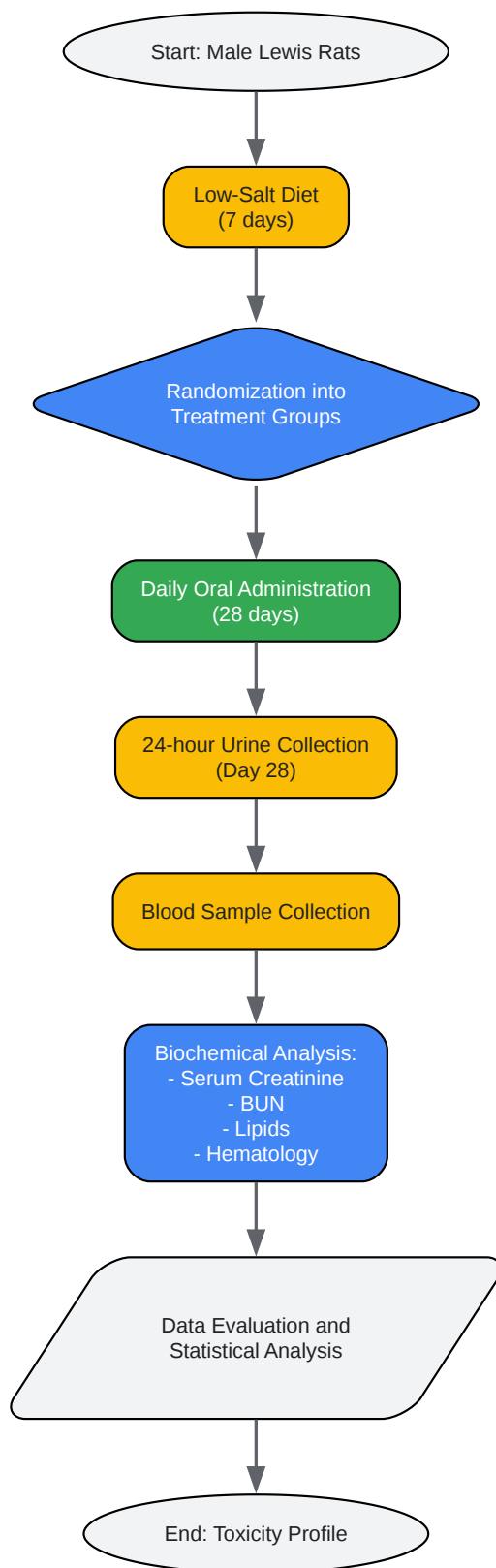
NC1153 exerts its immunosuppressive effects by selectively inhibiting the JAK3 signaling pathway, which is crucial for T-cell activation and proliferation.

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Caption: **NC1153** inhibits the JAK3 signaling pathway.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates the workflow for the preclinical evaluation of **NC1153**'s in vivo toxicity in a rat model.



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Caption: Workflow for in vivo toxicity assessment of **NC1153**.

Conclusion

Based on the available preclinical data, **NC1153** presents a promising safety and toxicity profile for an immunosuppressive agent. Its selective inhibition of JAK3, coupled with a lack of observed nephrotoxicity, myelotoxicity, and lipotoxicity in rodent models, positions it as a compound of interest for further development. The absence of metabolism by CYP3A4 is also a favorable characteristic, potentially reducing the risk of drug-drug interactions. However, it is crucial to emphasize that these findings are based on a single, albeit comprehensive, preclinical study. Further extensive preclinical toxicology studies in various species and, ultimately, well-controlled clinical trials in humans are necessary to fully elucidate the safety and toxicity profile of **NC1153**.

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References

- 1. researchgate.net [researchgate.net]
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